![molecular formula C23H20BrN7 B15087946 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15087946.png)
4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound characterized by its unique structural framework. This compound features a bromophenyl group, a phenyl-tetraazolyl moiety, and a triazacyclopenta[cd]azulene core. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and phenyl-tetraazolyl intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include brominating agents, azide sources, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromophenyl phenyl ether: An aromatic ether with a simpler structure compared to the target compound.
4-[(4-bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and an ethynyl linkage, but lacks the complex triazacyclopenta[cd]azulene core.
N-{[5-(4-bromophenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine: Shares the bromophenyl and tetraazolyl moieties but differs in the overall structure.
Uniqueness
4-(4-bromophenyl)-1-[(5-phenyl-2H-tetraazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its intricate structural framework, which combines multiple functional groups and a complex core
Propriétés
Formule moléculaire |
C23H20BrN7 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C23H20BrN7/c24-18-11-9-16(10-12-18)20-14-30-23-19(20)8-4-5-13-29(23)21(26-30)15-31-27-22(25-28-31)17-6-2-1-3-7-17/h1-3,6-7,9-12,14H,4-5,8,13,15H2 |
Clé InChI |
RVINHMXPLDULLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Br)CN5N=C(N=N5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


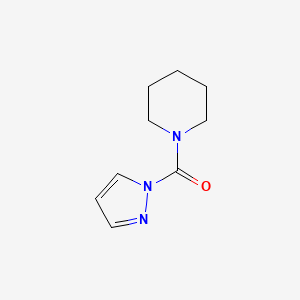
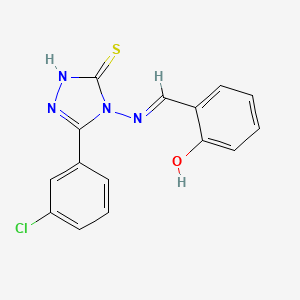

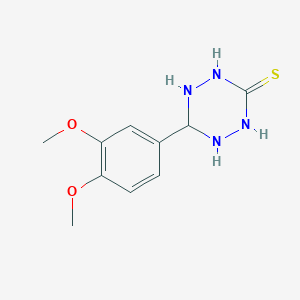
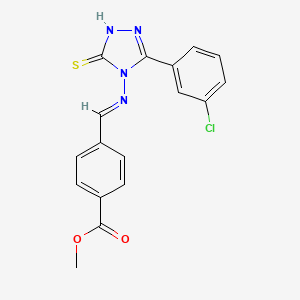
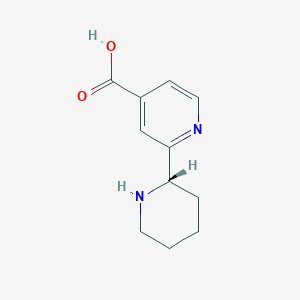
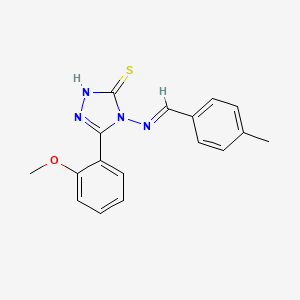
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)
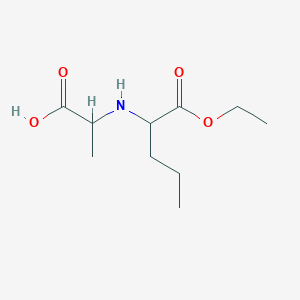
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
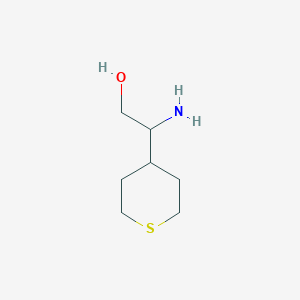
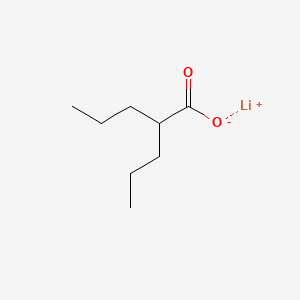
![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
